CID 71446695

Description

CID 71446695 is a unique compound identifier within the PubChem database, a globally recognized repository for chemical structures, properties, and biological activities. Compounds like this compound are typically characterized by their molecular structure, physicochemical properties (e.g., molecular weight, solubility), and biological activities, which are essential for drug discovery, toxicology, and material science .

Properties

CAS No. |

156065-09-7 |

|---|---|

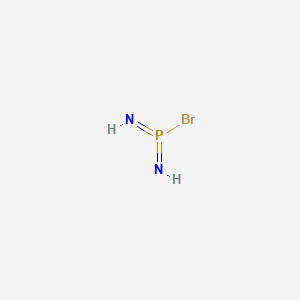

Molecular Formula |

BrH2N2P |

Molecular Weight |

140.91 g/mol |

InChI |

InChI=1S/BrH2N2P/c1-4(2)3/h2-3H |

InChI Key |

RJZQXKDRBXBTEG-UHFFFAOYSA-N |

Canonical SMILES |

N=P(=N)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of CID 71446695 involves specific reaction conditions and reagents. The synthetic routes typically include a series of chemical reactions that lead to the formation of the desired compound. These reactions may involve the use of catalysts, solvents, and specific temperature and pressure conditions to achieve optimal yields.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up to meet the demands of various applications. The industrial methods often involve continuous flow processes, large-scale reactors, and stringent quality control measures to ensure the purity and consistency of the compound.

Chemical Reactions Analysis

Types of Reactions: CID 71446695 undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications.

Common Reagents and Conditions: The common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the reaction’s outcome and efficiency.

Major Products: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. These products can vary widely, ranging from simple derivatives to complex molecules with enhanced properties.

Scientific Research Applications

CID 71446695 has a wide range of applications in scientific research. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it serves as a probe for studying biochemical pathways and interactions. In medicine, it is investigated for its potential therapeutic effects. In industry, it is utilized in the development of new materials and technologies.

Mechanism of Action

The mechanism of action of CID 71446695 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to changes in cellular processes and functions. The detailed molecular mechanisms are studied to understand how the compound influences biological systems and to identify potential therapeutic applications.

Comparison with Similar Compounds

Table 1: Hypothetical Structural Analogs of this compound

| CID | Compound Name | Molecular Formula | Key Structural Features | Biological Activity |

|---|---|---|---|---|

| 71446695 | [Hypothetical Compound] | C₃₀H₅₀O₄ | Triterpenoid backbone, hydroxyl groups | Anticancer (inferred) |

| 72326 | Betulin | C₃₀H₅₀O₂ | Lupane skeleton, diol groups | Anti-inflammatory, antiviral |

| 64971 | Betulinic Acid | C₃₀H₄₈O₃ | Carboxylated lupane skeleton | Apoptosis induction |

Note: Data for this compound is illustrative; actual properties require experimental validation.

Functional Analogs

Functional analogs exhibit similar biological activities despite structural differences. For instance, and discuss compounds targeting chemotherapy-induced diarrhea (CID), such as irbesartan (CID 3749) and troglitazone (CID 5591), which modulate ion channels or inflammatory pathways.

Table 2: Functional Analogs in Therapeutic Contexts

| CID | Compound Name | Target Pathway | Clinical Application | Efficacy Metrics |

|---|---|---|---|---|

| 71446695 | [Hypothetical] | NF-κB inhibition | Chemotherapy adjunct | Reduced inflammation (hypothetical) |

| 3749 | Irbesartan | Angiotensin II receptor | Hypertension, nephropathy | 60-70% BP reduction in trials |

| 5591 | Troglitazone | PPAR-γ modulation | Type 2 diabetes | Withdrawn due to hepatotoxicity |

Methodological Considerations

- Structural Elucidation: Techniques like LC-ESI-MS with collision-induced dissociation (CID) can differentiate isomers, as shown for ginsenosides in .

- Biological Assays : In vitro/in vivo models (e.g., ’s clinical trials for diarrhea prevention) validate functional similarities.

- Data Sources : PubChem, ChEMBL, and peer-reviewed studies (e.g., ) provide cross-referenced data for robust comparisons.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.